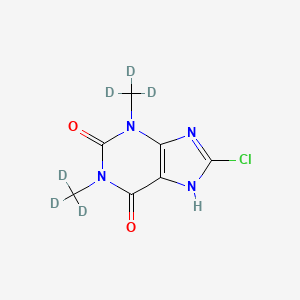

8-Chlorotheophylline-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

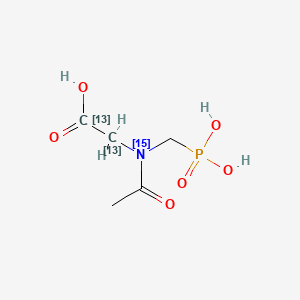

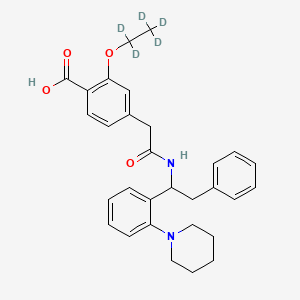

8-Chlorotheophylline-d6 is a deuterated form of 8-Chlorotheophylline, a stimulant drug belonging to the xanthine chemical class. This compound is primarily used in scientific research as a tracer due to the presence of deuterium, which allows for precise quantitation during drug development processes .

Applications De Recherche Scientifique

8-Chlorotheophylline-d6 is widely used in scientific research, particularly in:

Chemistry: As a tracer in analytical studies due to its deuterium labeling.

Biology: To study metabolic pathways and enzyme interactions.

Medicine: In the development of pharmaceuticals, especially for its stimulant properties.

Industry: Used in the production of antiemetic drugs like dimenhydrinate

Mécanisme D'action

- The primary target of 8-Chlorotheophylline-d6 is the adenosine receptor . Specifically, it acts as an antagonist at the adenosine A2a receptor in humans . Adenosine normally causes a decrease in neuronal firing, but when the receptor is blocked by this compound, the reverse effect occurs, resulting in neuronal excitation.

- This compound produces several effects, including nervousness, restlessness, insomnia, headache, and nausea. These effects are primarily attributed to its ability to block the adenosine receptor, leading to increased neuronal activity and excitation .

Target of Action

Mode of Action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

8-Chlorotheophylline-d6 interacts with adenosine receptors, specifically the adenosine receptor A2a . It blocks these receptors, leading to a variety of effects including nervousness, restlessness, insomnia, headache, and nausea . This ability to block the adenosine receptor is a key aspect of its biochemical interactions .

Cellular Effects

In the cellular context, this compound influences cell function by blocking the adenosine receptor . Adenosine typically causes a decrease in neuronal firing, so when this compound blocks the adenosine receptor, the reverse effect occurs, resulting in excitation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to block the adenosine receptor . This blockade leads to a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the increase in neuronal firing caused by the blockade of the adenosine receptor .

Temporal Effects in Laboratory Settings

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Dosage Effects in Animal Models

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Metabolic Pathways

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Transport and Distribution

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Subcellular Localization

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chlorotheophylline typically involves the chlorination of theophylline. One method uses N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline. This method avoids the use of highly toxic reagents and employs a water phase instead of organic solvents, making it environmentally friendly .

Industrial Production Methods

Industrial production of 8-Chlorotheophylline involves the chlorination of caffeine or theophylline using chlorine gas in the presence of iodine as a catalyst and nitrobenzene as a solvent. The reaction produces 7,8-dichlorocaffeine, which is then hydrolyzed to yield 8-Chlorotheophylline .

Analyse Des Réactions Chimiques

Types of Reactions

8-Chlorotheophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of 8-Chlorotheophylline, depending on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: Another xanthine stimulant with similar physiological effects.

Theophylline: Used in respiratory diseases for its bronchodilator effects.

Dyphylline: A derivative of theophylline with similar stimulant properties.

Uniqueness

8-Chlorotheophylline is unique due to its specific use in combination with diphenhydramine in antiemetic drugs. The deuterated form, 8-Chlorotheophylline-d6, is particularly valuable in research for its stable isotope labeling, which aids in precise quantitation and analysis .

Propriétés

IUPAC Name |

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGNEOBDRVTHA-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)